molecular formula C11H4F4N2 B1396504 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile CAS No. 1116339-60-6

6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile

Cat. No.: B1396504
CAS No.: 1116339-60-6
M. Wt: 240.16 g/mol
InChI Key: CCMMUSGUDKXSNB-UHFFFAOYSA-N
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Description

6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential antibacterial, antiviral, and anticancer properties.

    Biological Studies: The compound is studied for its enzyme inhibition and interaction with biological targets.

    Material Science: It is used in the synthesis of advanced materials, including liquid crystals and dyes.

    Agriculture: The compound is explored for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity and stability, allowing it to effectively inhibit enzyme activity or modulate receptor functions. This can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile is unique due to the presence of both fluorine and trifluoromethyl groups, which significantly enhance its chemical stability and biological activity. This makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

6-fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4F4N2/c12-6-1-2-10-8(3-6)9(11(13,14)15)4-7(5-16)17-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMMUSGUDKXSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=C2C=C1F)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705221
Record name 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116339-60-6
Record name 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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